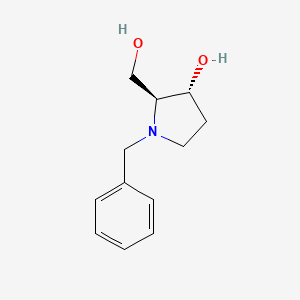
(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol is a chiral compound with significant applications in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a benzyl group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the use of benzylamine and formaldehyde in the presence of a suitable catalyst to form the pyrrolidine ring. The reaction conditions typically include:
Reactants: Benzylamine, formaldehyde, and a catalyst such as methanol.
Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-(Hydroxymethyl)pyrrolidin-3-ol
- (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol
- (3S,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol
Uniqueness
(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of both a benzyl and a hydroxymethyl group. This combination of features makes it particularly valuable in the synthesis of chiral molecules and in studies of stereochemical effects in biological systems.
Biological Activity
(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring with a hydroxymethyl group and a benzyl substituent, which enhances its solubility and interaction with biological systems. Its molecular formula is C12H17NO2 with a molecular weight of approximately 207.27 g/mol .
Pharmacological Properties
Preliminary studies have indicated that this compound exhibits significant anti-inflammatory and analgesic properties. These effects may be attributed to its ability to modulate specific biochemical pathways and interact with various receptors and enzymes within biological systems.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the hydroxymethyl group plays a crucial role in facilitating interactions with target biomolecules, potentially influencing signal transduction pathways related to inflammation and pain response .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound contribute to its unique biological profile. The presence of the benzyl group is believed to enhance binding affinity towards specific targets in comparison to simpler analogs .
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C12H17NO2 | Hydroxymethyl and benzyl substituents |
| (2S,3R)-N-benzyl-pyrrolidine | C11H15N | Lacks hydroxymethyl group |
| (2S,3R)-1-benzyl-4-octylpyrrolidin-3-ol | C19H33NO2 | Contains octyl chain, enhancing lipophilicity |
Case Studies
Several studies have explored the biological activity of this compound:
- Anti-inflammatory Activity : In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a potential therapeutic role in inflammatory diseases.
- Analgesic Effects : Animal models have shown that administration of this compound resulted in reduced pain responses, comparable to standard analgesics like ibuprofen. This suggests that it may be effective for pain management .
- Binding Studies : Radiolabeled binding assays revealed that this compound binds selectively to certain receptors involved in pain modulation, indicating its potential as a lead compound for drug development targeting pain relief .
Properties
CAS No. |
921202-64-4 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO2/c14-9-11-12(15)6-7-13(11)8-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12+/m0/s1 |
InChI Key |
PSHUWNWXCPIDRW-NWDGAFQWSA-N |
Isomeric SMILES |
C1CN([C@H]([C@@H]1O)CO)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(C(C1O)CO)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















